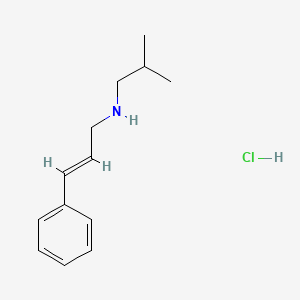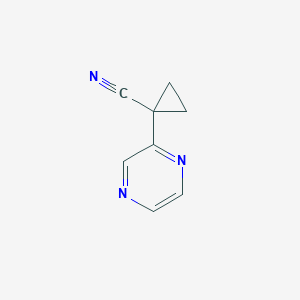![molecular formula C12H16ClN B3086485 N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride CAS No. 1159700-17-0](/img/structure/B3086485.png)
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride
Übersicht
Beschreibung
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. PAC is a cyclopropane-containing amine compound that has shown promising results in various studies related to the treatment of neurological disorders, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine Hydrochloride
Chemical Synthesis and Biological Evaluation
A novel series of derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, were synthesized using a multi-component cyclo-condensation reaction involving similar compounds. These derivatives were assessed for their antimicrobial and anti-inflammatory activities, showcasing the compound's relevance in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
CNS Therapeutic Potential
This compound and similar compounds have been indicated for potential use in treating various CNS-related conditions. These include schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition of lysine-specific demethylase 1 (LSD1) by these compounds suggests their therapeutic utility in these disease states, providing a new avenue for treatment options (Blass, 2016).
Synthesis of Neurotransmitter Analogues
The compound has been used in the synthesis of constrained analogues of neurotransmitters such as histamine and tryptamine. These analogues are known to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential in neurochemical research and possibly in the treatment of certain psychiatric disorders (Faler & Joullié, 2007).
Eigenschaften
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-7,12-13H,8-10H2;1H/b7-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKLGLDWNNFTR-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC=CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC/C=C/C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B3086404.png)
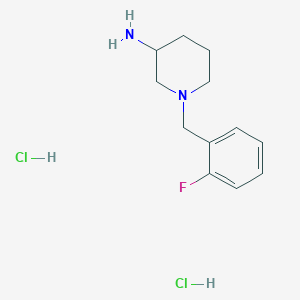
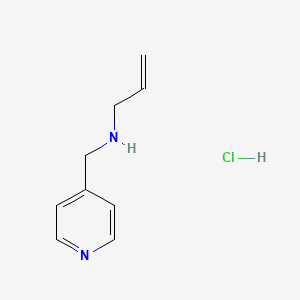
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)

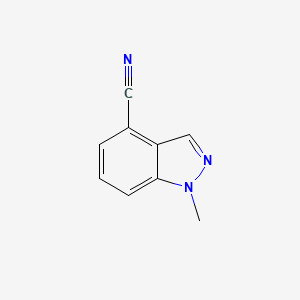

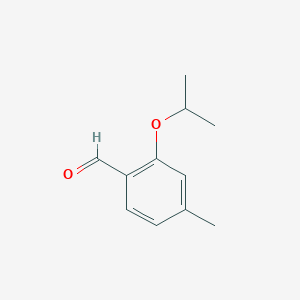
![4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]aniline](/img/structure/B3086442.png)


